molecular formula C19H26N2O7S B11075826 methyl 4-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate

methyl 4-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate

Cat. No.: B11075826
M. Wt: 426.5 g/mol
InChI Key: KDFAYNUSUDUCCW-MYJWUSKBSA-N
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Description

METHYL 4-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a quinolizine ring system, a sulfonyl group, and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinolizine Ring: The quinolizine ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification reactions.

    Sulfonylation: The sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.

    Final Coupling: The final step involves coupling the quinolizine derivative with the benzoate ester under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

METHYL 4-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

    Hydrolysis: Hydrolysis reactions can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 4-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE can be compared with other similar compounds, such as:

    METHYL 4-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE: This compound shares a similar structure but may have different functional groups or substituents.

    QUINOLIZINE DERIVATIVES: These compounds have a quinolizine ring system and may exhibit similar biological activities.

    BENZOATE ESTERS: These compounds contain a benzoate ester group and are used in various chemical and industrial applications.

Properties

Molecular Formula

C19H26N2O7S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 4-[[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methoxycarbonylsulfamoyloxy]benzoate

InChI

InChI=1S/C19H26N2O7S/c1-26-18(22)14-7-9-16(10-8-14)28-29(24,25)20-19(23)27-13-15-5-4-12-21-11-3-2-6-17(15)21/h7-10,15,17H,2-6,11-13H2,1H3,(H,20,23)/t15-,17?/m0/s1

InChI Key

KDFAYNUSUDUCCW-MYJWUSKBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)OS(=O)(=O)NC(=O)OC[C@@H]2CCCN3C2CCCC3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OS(=O)(=O)NC(=O)OCC2CCCN3C2CCCC3

Origin of Product

United States

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